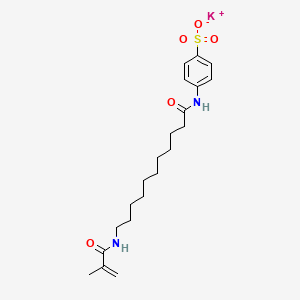
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoic acid moiety attached at position 4 of the pyrazole ring
Mechanism of Action
Target of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating potential interactions with metal ions .
Mode of Action
It has been used as a bifunctional linker in the synthesis of MOFs . In this context, it likely interacts with metal ions to form a coordinated network.
Result of Action
In the context of MOFs, it contributes to the formation of a coordinated network .
Action Environment
In the context of mof synthesis, factors such as solvent type and temperature may play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the esterification of 3,5-dimethyl-1H-pyrazole with ethyl 4-bromobenzoate, followed by hydrolysis to yield the desired benzoic acid . The reaction conditions often include the use of a base such as sodium hydroxide in an aqueous or alcoholic medium, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzaldehyde or this compound derivatives.
Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of coordination complexes and its potential bioactivity .
Properties
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRIFOAFECWGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737221 |
Source


|
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185252-69-1 |
Source


|
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) interesting for material science?
A1: H2mpba is a bifunctional organic ligand, meaning it can bind to metal ions through two different sites. This allows it to act as a linker in the construction of Metal-Organic Frameworks (MOFs) [, , , , , ]. MOFs are a class of crystalline porous materials built from metal ions and organic linkers. They have shown promise in a variety of applications, including gas storage and separation, catalysis, and drug delivery.
Q2: What are the structural characteristics of the MOFs formed using H2mpba?
A2: H2mpba can form MOFs with various structures and properties depending on the synthesis conditions and the metal ions used. For instance, H2mpba can create two-dimensional (2D) frameworks with sql topology that stack through π-π interactions, as seen in NUM-11 ([Cu(Hmpba)2]·1.5DMF) []. It can also form 3D frameworks with lvt topology, such as [Cu(Hmpba)2]·4MeOH·1H2O []. Interestingly, H2mpba can lead to the formation of isomeric frameworks, which have the same chemical formula but different arrangements of the building blocks in the crystal structure. These isomers can exhibit different pore shapes, flexibility, and sorption behaviors [, ].
Q3: How does the structure of H2mpba-based MOFs influence their gas sorption properties?
A3: The pore size, shape, and flexibility of H2mpba-based MOFs are crucial for their gas sorption properties. For example, NUM-11 exhibits selective adsorption of acetylene (C2H2) over ethylene (C2H4) and carbon dioxide (CO2) due to the specific interactions between the gas molecules and the pore surface []. This selectivity is crucial for the purification of acetylene from gas mixtures. In another study, researchers observed that a flexible H2mpba-based framework with adaptive pores showed high column-capacity in gas chromatographic separation []. This material exhibited single-crystal to single-crystal (SCSC) transformations upon activation and adsorption of different guest molecules, demonstrating its ability to adjust its pore size and shape to accommodate different guests.
Q4: Have any computational studies been conducted on H2mpba-based MOFs?
A4: Yes, computational chemistry techniques have been employed to understand and predict the behavior of H2mpba-based MOFs. For example, Grand Canonical Monte Carlo simulations were used to confirm the preferential binding of C2H2 over C2H4 and CO2 in NUM-11 []. In another study, a combination of first-principle calculations and computational simulations, including sorption simulated annealing, molecular mechanics, and grand canonical Monte Carlo modeling, was used to solve the crystal structures of activated phases and simulate the CO2 adsorption/desorption isotherms of interpenetration-direction isomeric coordination networks of [Zn(Hmpba)2] []. These studies highlight the importance of computational methods in understanding and predicting the structure-property relationships in MOFs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]heptan-7-ol, 2-ethynyl-, (endo,anti)- (9CI)](/img/new.no-structure.jpg)




![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)

